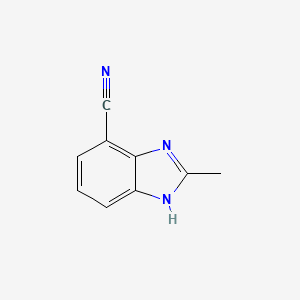

1H-Benzimidazole-7-carbonitrile, 2-methyl-

Übersicht

Beschreibung

“1H-Benzimidazole-7-carbonitrile, 2-methyl-” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound and is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications .

Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation . A variety of benzimidazole derivatives have been synthesized and screened for their various biological activities .

Molecular Structure Analysis

The molecular structure of “1H-Benzimidazole-7-carbonitrile, 2-methyl-” consists of a benzimidazole core with a methyl group attached . The molecular weight of this compound is 132.1625 .

Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .

Wissenschaftliche Forschungsanwendungen

Pharmacological Activities

Benzimidazole derivatives, including 2-methyl-1H-1,3-benzodiazole-4-carbonitrile, are known for their broad-spectrum pharmacological properties. They have been studied for their potential as chemotherapeutic agents due to their structural similarity to naturally occurring biomolecules . These compounds have shown promising bioactivity against various ailments, with excellent bioavailability, safety, and stability profiles.

Antimicrobial Applications

The antimicrobial activity of benzimidazole derivatives is well-documented. Specific derivatives have been screened for antibacterial and antifungal activities, showing effectiveness in inhibiting the growth of various microbial strains .

Anti-inflammatory Properties

Some benzimidazole derivatives have been synthesized and evaluated for their anti-inflammatory effects. For instance, certain compounds with chloro groups at specific positions have demonstrated significant anti-inflammatory potential compared to standard drugs .

Anticancer Research

Benzimidazole compounds have been investigated for their anticancer activities. Researchers have examined their effects against different cancer cell lines, such as MCF-7, A549, Colo-205, and A2780, with some compounds showing promising results .

Drug Development and Synthesis

The benzimidazole moiety is a key component in the synthesis of various drugs. Its presence in heterocyclic scaffolds plays a crucial role in the discovery and development of new therapeutically active compounds .

Anti-tubercular Activity

Derivatives of benzimidazole have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some compounds have been compared to reference drugs like rifampicin, showing potential as anti-tubercular agents .

Wirkmechanismus

Mode of Action

Benzimidazole compounds are known to bind to tubulin proteins, disrupting microtubule assembly and cell division .

Biochemical Pathways

Benzimidazole compounds are known to affect the base excision repair (BER) pathway .

Result of Action

Benzimidazole compounds are known to cause malsegregation of chromosomes due to their disruption of microtubule assembly .

Safety and Hazards

Zukünftige Richtungen

Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs listed by the United States Food and Drug Administration . They are of wide interest because of their diverse biological and clinical applications . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity . This will help in the further design to afford more selective, potent, and multi-target anticancer of 2-substituted benzimidazole-based compounds .

Eigenschaften

IUPAC Name |

2-methyl-1H-benzimidazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-6-11-8-4-2-3-7(5-10)9(8)12-6/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMYGZVLPPCZMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzimidazole-7-carbonitrile, 2-methyl- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride](/img/structure/B1427342.png)

![Pyrazolo[1,5-B]pyridazine-2-carboxylic acid](/img/structure/B1427354.png)